- Application of propiophenone rearrangement by 1,2-aryl shift in poly[styrene(iodosodiacetate)]Huaxue Shiji, 2006, 28(7), 426-428,
Cas no 938-94-3 (2-(p-Tolyl)propionic Acid)
L'acido 2-(p-tolil)propionico è un composto organico appartenente alla classe degli acidi carbossilici aromatici, caratterizzato dalla presenza di un gruppo metile in posizione para sull'anello benzenico e da una catena propionica in posizione 2. Questo acido trova applicazione come intermedio sintetico in chimica farmaceutica e nella produzione di materiali specializzati. La sua struttura chimica offre una buona stabilità termica e reattività selettiva, rendendolo utile in reazioni di condensazione e formazione di legami carbonio-carbonio. La presenza del gruppo metile conferisce proprietà lipofile moderate, influenzandone la solubilità e la compatibilità con sistemi organici. In ambito di ricerca, viene utilizzato per lo studio di derivati farmacologicamente attivi, grazie alla sua versatilità come precursore chimico.

2-(p-Tolyl)propionic Acid structure
Nome del prodotto:2-(p-Tolyl)propionic Acid
2-(p-Tolyl)propionic Acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(4-Methylphenyl)propanoic acid
- 2-(4-Methylphenyl) propionic acid
- IBUPROFEN IMP D
- IBUPROFEN IMPURITY D
- 4-METHYL-2-PHENYLPROPIONIC ACID
- ALPHA,4-DIMETHYLPHENYLACETIC ACID
- (2RS)-2-(4-METHYLPHENYL)PROPANOIC ACID
- 2-(p-Tolyl)propionic acid
- 2-(p-Tolyl)propionic
- 2-p-Tolylpropanoic acid
- 4-methyl-hydratropic acid
- Methylphenylpropinoic acid
- p-Methylhydratropic acid.
- p-Methylhydratropic acid
- 2-(4-Tolyl)propionic acid
- 2-(4-methylphenyl)propionic acid
- 2-(p-Tolyl)propanoic acid
- KDYOFXPLHVSIHS-UHFFFAOYSA-N
- Propanoic acid, 2-(4-methylphenyl)
- alpha,4-Dimethylbenzeneacetic acid
- 2-(4-Tolyl)propanoic acid
- (R)-2-(p-Tolyl)propanoic acid
- 4-methylhydratropic acid
- p-methylphenylpropionic acid
- 2-(p-tolyl)-propionic acid
- a,4-
- Hydratropic acid, p-methyl- (6CI, 7CI, 8CI)
- α,4-Dimethylbenzeneacetic acid (ACI)
- (±)-2-(p-Methylphenyl)propionic acid
- 2-(p-Methylphenyl)propionic acid
- 2-p-Tolylpropionic acid
- α-(p-Tolyl)propionic acid
- Ibuprofen Imp. D: (2RS)-2-(4-Methylphenyl)-propanoic Acid
- F19228
- Benzeneacetic acid, alpha,4-dimethyl-
- Q27251771
- alpha ,4-Dimethylphenylacetic acid
- DB-057444
- EN300-68757
- DTXSID50917912
- 938-94-3
- alpha,4-Dimethylphenylacetic acid, pharmaceutical impurity standard
- 1635C8OCXW
- MFCD01111378
- Ibuprofen EP Impurity D
- CHEMBL190275
- (2RS)-2-(4-Methylphenyl)propanoic Acid; Ibuprofen Imp. D (EP); Ibuprofen Impurity D
- ALPHA-(P-TOLYL)PROPIONIC ACID
- (S)-2-p-tolylpropanoic acid
- .ALPHA.,4-DIMETHYLBENZENEACETIC ACID
- Z792377274
- a,4-Dimethylphenylacetic acid
- alpha,4-Dimethylphenylacetic acid, 97%
- IBUPROFEN IMPURITY D (EP IMPURITY)
- SCHEMBL349312
- AKOS004906184
- BDBM50250131
- AS-16020
- .ALPHA.-(P-TOLYL)PROPIONIC ACID
- IBUPROFEN IMPURITY D [EP IMPURITY]
- SY023256
- CS-0097754
- UNII-1635C8OCXW
- (+/-)-2-(P-METHYLPHENYL)PROPIONIC ACID
- BENZENEACETIC ACID, .ALPHA.,4-DIMETHYL-
- J-506064
- 2-(4'-Methylphenyl)propionic acid
- 2-(p-Tolyl)propionic Acid
-
- MDL: MFCD01111378
- Inchi: 1S/C10H12O2/c1-7-3-5-9(6-4-7)8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)
- Chiave InChI: KDYOFXPLHVSIHS-UHFFFAOYSA-N
- Sorrisi: O=C(C(C)C1C=CC(C)=CC=1)O
Proprietà calcolate
- Massa esatta: 164.08400
- Massa monoisotopica: 164.084
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 2
- Complessità: 157
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conta Tautomer: niente
- Superficie polare topologica: 37.3
- Carica superficiale: 0
- XLogP3: 2.3
Proprietà sperimentali
- Colore/forma: Liquido giallo trasparente
- Densità: 1.0041 (rough estimate)
- Punto di fusione: 37-42 °C (lit.)
- Punto di ebollizione: 231.67°C (rough estimate)
- Punto di infiammabilità: Fahrenheit: 230 ° f
Celsius: 110 ° c - Indice di rifrazione: 1.518-1.52
- PSA: 37.30000
- LogP: 2.18310
- Pressione di vapore: 0.0±0.6 mmHg at 25°C
- Solubilità: Non determinato
2-(p-Tolyl)propionic Acid Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Warning
- Dichiarazione di pericolo: H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: S26-S36
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R36/37/38
- Condizioni di conservazione:Store at room temperature
2-(p-Tolyl)propionic Acid Dati doganali
- CODICE SA:2916399090
- Dati doganali:
Codice doganale cinese:
2916399090Panoramica:
2916399090 Altri acidi monocarbossilici aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Acido acrilico\Acrilati o esteri devono essere imballati chiaramente
Riassunto:
2916399090 altri acidi monocarbossilici aromatici, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:30,0%
2-(p-Tolyl)propionic Acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-68757-50.0g |
2-(4-methylphenyl)propanoic acid |
938-94-3 | 95.0% | 50.0g |
$68.0 | 2025-02-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P66030-500g |
2-(p-Tolyl)propanoic acid |
938-94-3 | 500g |
¥1076.0 | 2021-09-08 | ||
eNovation Chemicals LLC | D519662-25g |
2-(4-Methylphenyl)propanoic acid |
938-94-3 | 97% | 25g |
$265 | 2024-05-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1168394-25g |
2-(p-Tolyl)propanoic acid |
938-94-3 | 98% | 25g |
¥65.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1168394-500g |
2-(p-Tolyl)propanoic acid |
938-94-3 | 98% | 500g |
¥897.00 | 2024-04-24 | |
Key Organics Ltd | TS-03572-20MG |
(2R)-2-(4-methylphenyl)propanoic acid |
938-94-3 | >97% | 20mg |
£76.00 | 2023-04-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UH591-100g |
2-(p-Tolyl)propionic Acid |
938-94-3 | 98% | 100g |
386.0CNY | 2021-07-10 | |
Fluorochem | 065857-25g |
2-(4-Methylphenyl)propanoic acid |
938-94-3 | 98% | 25g |
£17.00 | 2022-03-01 | |
eNovation Chemicals LLC | D519662-100g |
2-(4-Methylphenyl)propanoic acid |
938-94-3 | 97% | 100g |
$315 | 2024-05-24 | |
TRC | T536780-1g |
2-(p-Tolyl)propionic Acid |
938-94-3 | 1g |
$ 85.00 | 2023-09-05 |
2-(p-Tolyl)propionic Acid Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5 - 8.5; pH 1 - 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5 - 8.5; pH 1 - 2
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ; 8 - 10 h, 100 - 105 °C; 105 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt
Riferimento
- Method for synthesizing 2-(4-bromomethylphenyl)propionic acid, China, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ; 8 - 10 h, 100 - 105 °C; 105 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt
Riferimento
- New synthetic method of loxoprofen sodiumZhongguo Yaowu Huaxue Zazhi, 2010, 20(1), 25-28,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Hydrogen iodide Solvents: Water ; 20 h, 90 °C; 90 °C → rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.3 Reagents: Hydrogen ion Solvents: Water ; pH 2, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.3 Reagents: Hydrogen ion Solvents: Water ; pH 2, rt
Riferimento
- Facile one-pot preparation of 2-arylpropionic and arylacetic acids from cyanohydrins by treatment with aqueous HITetrahedron, 2009, 65(10), 2015-2021,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; 60 - 65 °C
1.2 Solvents: Tetrahydrofuran ; 60 - 65 °C; 1 h, 60 - 65 °C; 12 h, 60 - 65 °C; 65 °C → 25 °C
1.3 20 - 25 °C; 6 - 8 h, 20 - 25 °C
1.2 Solvents: Tetrahydrofuran ; 60 - 65 °C; 1 h, 60 - 65 °C; 12 h, 60 - 65 °C; 65 °C → 25 °C
1.3 20 - 25 °C; 6 - 8 h, 20 - 25 °C
Riferimento
- Process for preparing 2-(4-bromomethyl) phenylpropionic acid, China, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Acetic anhydride , Lithium chloride Catalysts: Palladium chloride , Diphenyl(2′,4′,6′-trimethoxy[1,1′-biphenyl]-2-yl)phosphine Solvents: 1,4-Dioxane ; 24 h, 70 °C
Riferimento
- Method for preparing branched carboxylic acid compound with palladium chloride as catalyst, China, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Acetone , Water ; overnight, rt
Riferimento
- Concise Synthesis of 2-Arylpropanoic Acids and Study of Unprecedented Reduction of 3-Hydroxy-2-arylpropenoic Acid Ethyl Ester to 2-Arylpropenoic Acid Ethyl Ester by BH3-THFHelvetica Chimica Acta, 2015, 98(9), 1273-1286,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Phenylsilane Catalysts: 2455409-80-8 Solvents: Tetrahydrofuran ; 2 h, 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 23 °C
Riferimento
- 1,3,2-Diazaphospholenes Catalyze the Conjugate Reduction of Substituted Acrylic AcidsChemCatChem, 2020, 12(17), 4262-4266,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 3 h, rt → reflux
1.2 Reagents: Sulfuric acid Solvents: Water ; pH 4, cooled
1.2 Reagents: Sulfuric acid Solvents: Water ; pH 4, cooled
Riferimento
- Synthesis of 2-(4-methylphenyl)-propionate by coupling of methyl phenyl Grignard reagent and 2-substituted propionate, China, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Catalysts: Acetic anhydride , Palladium diacetate , Tris[4-(trifluoromethyl)phenyl]phosphine Solvents: Toluene ; 48 h, 65 °C
Riferimento
- A Ligand-Directed Catalytic Regioselective Hydrocarboxylation of Aryl Olefins with Pd and Formic AcidOrganic Letters, 2017, 19(7), 1748-1751,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Acetic acid , Sulfuric acid Solvents: Water ; 5 h, 125 - 130 °C; 130 °C → 40 °C
1.2 Reagents: Water
1.3 Reagents: Potassium hydroxide Solvents: Water ; pH 10
1.2 Reagents: Water
1.3 Reagents: Potassium hydroxide Solvents: Water ; pH 10
Riferimento
- Synthesis of 2-(4-bromomethylphenyl)propionic acid and esterHuaxue Shiji, 2011, 33(4), 356-358,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water
Riferimento
- Application of oxidative aryl migration in organoselenium and -tellurium compounds to the synthesis of 2-arylpropanoic acidsJournal of the Chemical Society, 1986, (11), 1983-7,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Acetic anhydride , Lithium chloride Catalysts: Palladium chloride , Diphenyl(2′,4′,6′-trimethoxy[1,1′-biphenyl]-2-yl)phosphine Solvents: 1,4-Dioxane ; 24 h, 70 °C
Riferimento
- Pd-Catalyzed Regioselective Branched Hydrocarboxylation of Terminal Olefins with Formic AcidOrganic Letters, 2022, 24(3), 886-891,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Water ; 8 h, reflux; reflux → rt
1.2 Reagents: Sulfuric acid ; pH 2 - 3
1.2 Reagents: Sulfuric acid ; pH 2 - 3
Riferimento
- Process for preparation of loxoprofen sodium, China, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Solvents: Water ; 16 h, pH 8, 30 °C
Riferimento
- Enantioselective hydrolysis of racemic ibuprofen amide to S-(+)-ibuprofen by Rhodococcus AJ270Enzyme and Microbial Technology, 1999, 24, 160-163,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Water Catalysts: Triphenylphosphine , Palladium diacetate , Iron chloride (FeCl3) Solvents: 1,4-Dioxane ; 10 - 15 h, 50 bar, 80 °C
Riferimento
- Regioselectivity inversion tuned by iron(III) salts in palladium-catalyzed carbonylationsChemical Communications (Cambridge, 2018, 54(32), 3967-3970,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Catalysts: Molybdovanadophosphoric acid (H5PMo10V2O40) , Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water
1.2 16 h, 600 psi, 80 °C
1.2 16 h, 600 psi, 80 °C
Riferimento
- Effect of heteropoly acids on the hydrocarboxylation of styrene: comparative study on hydrocarboxylation and hydroesterification reactionsReaction Kinetics and Catalysis Letters, 2002, 77(2), 227-236,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 6 h, reflux
Riferimento
- Synthesis of 2-[4-(bromomethyl)phenyl]propionic acid via iodine-catalyzed aryl rearrangementJingxi Huagong, 2006, 23(6), 613-614,
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid , Lithium chloride , Water Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Methyl ethyl ketone
1.2 -
1.2 -
Riferimento
- Carbonylation of Vinyl Aromatics: Convenient Regioselective Synthesis of 2-Arylpropanoic AcidsOrganic Letters, 1999, 1(3), 459-461,
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 20 - 25 °C; 25 °C → 30 °C; 30 °C → 0 °C; -5 - 5 °C; 1.5 h, -5 - 5 °C
1.2 0 - 5 °C
1.3 Solvents: Water ; 0 - 5 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6, 0 - 5 °C
1.5 Reagents: Sodium hydroxide Solvents: Water ; 10 min, 20 - 25 °C
1.2 0 - 5 °C
1.3 Solvents: Water ; 0 - 5 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6, 0 - 5 °C
1.5 Reagents: Sodium hydroxide Solvents: Water ; 10 min, 20 - 25 °C
Riferimento
- Process for preparation of loxoprofen sodium, China, , ,
2-(p-Tolyl)propionic Acid Raw materials
- methyl 2-(4-methylphenyl)propanoate
- Ethyl 2-(4-methylphenyl)propanoate
- Benzeneacetonitrile, α-hydroxy-α,4-dimethyl-
- 1-(1-chloroethyl)-4-methylbenzene
- Benzeneacetic acid, 4-methyl-α-methylene-
- Benzeneacetamide, -alpha-,4-dimethyl-
- 2-(4-methylphenyl)propanenitrile
- Benzeneacetic acid, α,4-dimethyl-, 2-hydroxyethyl ester
2-(p-Tolyl)propionic Acid Preparation Products
2-(p-Tolyl)propionic Acid Fornitori
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
(CAS:938-94-3)2-p-Tolylpropanoic acid
Numero d'ordine:JH063
Stato delle scorte:in Stock
Quantità:25kg
Purezza:98.00%
Informazioni sui prezzi Ultimo aggiornamento:Monday, 8 January 2024 17:37
Prezzo ($): negotiated
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
(CAS:938-94-3)2-p-Tolylpropanoic acid
Numero d'ordine:JH254
Stato delle scorte:in Stock
Quantità:25kg
Purezza:95.00%
Informazioni sui prezzi Ultimo aggiornamento:Monday, 8 January 2024 17:37
Prezzo ($): negotiated
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
(CAS:938-94-3)
Numero d'ordine:SFD1189
Stato delle scorte:
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 11 December 2024 17:02
Prezzo ($):
2-(p-Tolyl)propionic Acid Letteratura correlata
-
A. Cousen J. Chem. Soc. Abstr. 1924 126 i1025
-
Yi-Jun Zhao,Li-Rong Yang,Le-Ting Wang,Ying Wang,Jia-Xing Lu,Huan Wang Catal. Sci. Technol. 2022 12 2887
938-94-3 (2-(p-Tolyl)propionic Acid) Prodotti correlati
- 552-63-6(Tropic acid)
- 595-91-5(2,2,2-Triphenylacetic Acid)
- 7782-24-3((2S)-2-phenylpropanoic acid)
- 529-64-6(DL-Tropic acid)
- 117-34-0(2,2-diphenylacetic acid)
- 7782-26-5((R)-(-)-2-Phenylpropionic acid)
- 2613-89-0(Phenylmalonic acid)
- 826-55-1(2-methyl-2-phenylpropanoic acid)
- 492-37-5(2-Phenylpropionic acid)
- 15687-27-1(Ibuprofen)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:938-94-3)2-(4-Methylphenyl)propanoic acid

Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:938-94-3)2-(p-Tolyl)propionic Acid

Purezza:99%
Quantità:500g
Prezzo ($):176.0